8-Ethenylfluoranthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114689-57-5 |
|---|---|
Molecular Formula |
C18H12 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
8-ethenylfluoranthene |
InChI |
InChI=1S/C18H12/c1-2-12-9-10-14-15-7-3-5-13-6-4-8-16(18(13)15)17(14)11-12/h2-11H,1H2 |
InChI Key |
WTKXVQOMXURINP-UHFFFAOYSA-N |
SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Synonyms |
poly(11-vinylfluoranthene) PVFA |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Ethenylfluoranthene
Established Synthetic Pathways to 8-Ethenylfluoranthene
Established methods for the synthesis of this compound primarily rely on the functionalization of a pre-existing fluoranthene (B47539) skeleton. These routes often involve the conversion of an 8-substituted fluoranthene precursor into the desired ethenyl moiety.
Precursor-Based Synthesis Routes
A common and logical precursor for the synthesis of this compound is fluoranthene-8-carbaldehyde. This aldehyde can be converted to the target alkene via the Wittig reaction. acs.orgacs.orgwikipedia.org The synthesis of the aldehyde itself can be envisioned through formylation of fluoranthene, a reaction demonstrated for other positions on the fluoranthene nucleus. chemicalbook.com
Another viable precursor is 8-bromofluoranthene (B1512037), which can be obtained through the direct bromination of fluoranthene, although regioselectivity can be a challenge. chemdad.comcdnsciencepub.comcambridge.org The resulting 8-bromofluoranthene serves as a versatile handle for introducing the ethenyl group through various cross-coupling reactions.
A plausible synthetic sequence starting from a known precursor, methyl fluoranthene-8-carboxylate acs.org, is outlined below:
Reduction: The ester functionality of methyl fluoranthene-8-carboxylate can be reduced to the corresponding primary alcohol, 8-(hydroxymethyl)fluoranthene, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Oxidation: The resulting alcohol is then oxidized to fluoranthene-8-carbaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
Wittig Olefination: Finally, the aldehyde undergoes a Wittig reaction with a methylidenephosphorane (e.g., Ph₃P=CH₂) to yield this compound. wikipedia.org
| Step | Reactant | Reagent(s) | Product |
| 1 | Methyl fluoranthene-8-carboxylate | 1. LiAlH₄ 2. H₂O | 8-(Hydroxymethyl)fluoranthene |
| 2 | 8-(Hydroxymethyl)fluoranthene | PCC | Fluoranthene-8-carbaldehyde |
| 3 | Fluoranthene-8-carbaldehyde | Ph₃P=CH₂ | This compound |
Reaction Conditions Optimization for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of each step in the synthesis of this compound. For the Wittig reaction, key parameters to consider include the choice of solvent, temperature, and the nature of the base used to generate the ylide. The stereoselectivity of the Wittig reaction, which dictates the formation of (E)- or (Z)-isomers, can also be influenced by the reaction conditions and the nature of the substituents. wikipedia.org
For cross-coupling reactions starting from 8-bromofluoranthene, optimization would involve screening different palladium catalysts, ligands, bases, and solvents to achieve high coupling efficiency and minimize side reactions.
The following table presents a hypothetical optimization study for the final Wittig olefination step.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | THF | n-BuLi | -78 to 25 | 65 |
| 2 | Diethyl ether | n-BuLi | -78 to 25 | 62 |
| 3 | Toluene | NaH | 25 | 55 |
| 4 | THF | KHMDS | -78 to 25 | 72 |
| 5 | THF | n-BuLi | 0 to 25 | 68 |
Development of Novel Synthetic Approaches for this compound
Recent advancements in synthetic organic chemistry offer novel and more direct strategies for the synthesis of this compound, often employing catalytic methods to enhance efficiency and atom economy.
Catalytic Strategies in Ethenylfluoranthene Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to the synthesis of this compound. numberanalytics.com The Heck reaction, for instance, allows for the direct coupling of an aryl halide with an alkene. organic-chemistry.orgthieme-connect.com In this context, 8-bromofluoranthene could be directly coupled with ethylene (B1197577) or a vinyl-containing reagent.
Another powerful catalytic method is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide. acs.orgbeilstein-journals.org 8-Bromofluoranthene could be coupled with a vinylboronic acid or ester to furnish this compound.
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product |
| Heck Coupling | 8-Bromofluoranthene | Ethylene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | This compound |
| Suzuki Coupling | 8-Bromofluoranthene | Vinylboronic acid | Pd(PPh₃)₄, K₂CO₃ | This compound |
Multi-Step Synthesis Design and Efficiency
For this compound, a convergent approach could involve the synthesis of a functionalized naphthalene (B1677914) derivative and a substituted benzene (B151609) ring, which are then cyclized to form the fluoranthene core with the ethenyl group already in place or in a precursor form. For example, a palladium-catalyzed annulative π-extension of a 1,8-disubstituted naphthalene with an appropriately substituted alkyne could be a potential route. beilstein-journals.org
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound via the aforementioned synthetic routes proceeds through well-established reaction mechanisms.
In the Wittig reaction , the key step is the nucleophilic attack of the phosphonium (B103445) ylide on the carbonyl carbon of fluoranthene-8-carbaldehyde. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene, this compound, and triphenylphosphine (B44618) oxide. wikipedia.org
The Heck reaction mechanism involves a catalytic cycle initiated by the oxidative addition of 8-bromofluoranthene to a palladium(0) complex. The resulting arylpalladium(II) complex then coordinates to the alkene (e.g., ethylene). Migratory insertion of the alkene into the aryl-palladium bond forms a new carbon-carbon bond. Finally, β-hydride elimination regenerates the palladium(0) catalyst and releases the product, this compound. organic-chemistry.orgnih.gov
Understanding these mechanisms is crucial for optimizing reaction conditions and for the rational design of new and improved synthetic strategies.
Chemical Reactivity and Transformation Studies of 8 Ethenylfluoranthene
Electrophilic Aromatic Substitution Reactions of the Fluoranthene (B47539) Core in 8-Ethenylfluoranthene
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. researchgate.net The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring through a two-step mechanism involving a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. uci.edu The reactivity and regioselectivity of this substitution are heavily influenced by the substituents already present on the ring. wikipedia.org
The fluoranthene nucleus itself is a non-alternant PAH, and its positions exhibit different reactivities toward electrophilic attack. Theoretical and experimental studies on unsubstituted fluoranthene show that the most reactive position is C3, followed by C8, C1, and C7. The specific regioselectivity can, however, be influenced by reaction conditions. For instance, Friedel-Crafts acylation has shown varied outcomes based on kinetic versus thermodynamic control. researchgate.net
The ethenyl (vinyl) group is classified as a weakly activating, ortho, para-directing substituent in electrophilic aromatic substitution. youtube.com It donates electron density to the aromatic ring primarily through resonance (+M effect), which stabilizes the cationic intermediate formed during the attack at the ortho and para positions. This activation increases the rate of reaction compared to the unsubstituted parent arene. masterorganicchemistry.com
In this compound, the ethenyl group is located at the C8 position. Therefore, it is predicted to direct incoming electrophiles to its ortho and para positions.
Ortho positions: C7 and C9.
Para position: C3.
The directing effect of the ethenyl group reinforces the inherent reactivity of the C3 and C7 positions in the parent fluoranthene system. The C9 position, which is typically less reactive in unsubstituted fluoranthene, would be activated by the C8-ethenyl group. Consequently, a mixture of products is expected, with substitution likely favoring the C3 and C7 positions. Steric hindrance from the peri-hydrogen at C1 may slightly disfavor substitution at the C9 position. ucalgary.ca
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Attack | Inherent Fluoranthene Reactivity | Influence of C8-Ethenyl Group | Predicted Outcome |
| C3 | High | para-directing (Activating) | Major Product |
| C7 | Moderate | ortho-directing (Activating) | Major Product |
| C9 | Low | ortho-directing (Activating) | Minor Product (potential steric hindrance) |
| C1 | Moderate | meta-directing (Unaffected) | Minor Product |
The rate of an electrophilic aromatic substitution reaction is determined by the stability of the transition state leading to the arenium ion intermediate. uci.edu Since the ethenyl group is activating, the rate of substitution for this compound is expected to be faster than that for unsubstituted fluoranthene. masterorganicchemistry.com The resonance stabilization provided by the ethenyl group lowers the activation energy for the formation of the sigma complex, particularly for ortho and para attacks.
The distribution of isomers can be governed by either kinetic or thermodynamic control.
Kinetic Control: At lower temperatures, the reaction is irreversible, and the product distribution reflects the relative rates of attack at each position. The most stable transition state leads to the major product.
Thermodynamic Control: At higher temperatures, or in the presence of catalysts that allow for reversibility (e.g., in some Friedel-Crafts acylations), the product distribution reflects the relative thermodynamic stabilities of the final substituted isomers. researchgate.net
For this compound, it is plausible that kinetically controlled reactions would yield a mixture of C3, C7, and C9 substituted products based on the combined electronic effects. Under thermodynamic control, the most stable isomer would predominate, which may not necessarily be the one formed fastest.
Cross-Coupling Reactions at the Fluoranthene Scaffold
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. beilstein-journals.orgnih.govnih.govrsc.org These reactions typically couple an organometallic reagent with an organic halide or triflate.
While direct C-H activation and coupling on the this compound scaffold are conceivable, a more conventional approach would involve a pre-functionalized substrate, such as a halogenated derivative. For example, if a halogen (Br, I) were introduced onto the fluoranthene ring via electrophilic aromatic substitution (as discussed in section 3.1), this halo-8-ethenylfluoranthene could serve as a substrate for various cross-coupling reactions. This strategy allows for the precise introduction of alkyl, alkenyl, alkynyl, or aryl groups at specific positions on the fluoranthene core, expanding its molecular complexity.
Recent research has demonstrated the synthesis of fluoranthene derivatives using tandem Suzuki-Miyaura and intramolecular C-H arylation reactions, highlighting the utility of such methods on related structures. nih.govrsc.org These studies often utilize dihalonaphthalenes as starting materials to construct the fluoranthene skeleton. beilstein-journals.orgnih.gov This body of work supports the feasibility of applying similar cross-coupling strategies to functionalized this compound.
Table 3: Potential Cross-Coupling Reactions on a Halogenated this compound Derivative (R-X)
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond Formation |
| Suzuki-Miyaura Coupling | Organoboron reagent (R'-B(OR)₂) | Pd(0) catalyst + Base | R-R' (Aryl-Aryl, Aryl-Alkyl, etc.) |
| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(0) catalyst + Base | R-CH=CH-R' (Vinylation) |
| Sonogashira Coupling | Terminal alkyne (R'-C≡CH) | Pd(0)/Cu(I) catalyst + Base | R-C≡C-R' (Alkynylation) |
| Stille Coupling | Organotin reagent (R'-SnR"₃) | Pd(0) catalyst | R-R' |
| Buchwald-Hartwig Amination | Amine (R'₂NH) | Pd(0) catalyst + Base | R-NR'₂ (C-N Bond) |
Catalytic Transformations of this compound
Catalytic methods offer efficient and selective pathways for the transformation of this compound into a variety of derivatives. The presence of both the aromatic core and the vinyl group allows for a range of catalytic reactions, each targeting a specific part of the molecule.
Hydrogenation and Oxidation Studies
Hydrogenation: The catalytic hydrogenation of this compound can proceed at either the ethenyl group or the aromatic fluoranthene core, depending on the catalyst and reaction conditions. Selective hydrogenation of the ethenyl group to an ethyl group is typically achieved using catalysts like palladium on carbon (Pd/C) under mild conditions, preserving the aromaticity of the fluoranthene nucleus. This transformation is a standard method for the reduction of alkenes. youtube.com More forcing conditions, such as higher pressures and temperatures with catalysts like rhodium or ruthenium, may lead to the hydrogenation of the fluoranthene ring system itself. youtube.com
Oxidation: The catalytic oxidation of this compound can yield different products depending on the oxidizing agent and catalyst used. The ethenyl group is susceptible to oxidation, which can lead to the formation of an epoxide, aldehydes, or carboxylic acids. For instance, epoxidation can be achieved using peroxy acids or with metal-based catalysts in the presence of an oxidant. Cleavage of the double bond to form 8-formylfluoranthene or fluoranthene-8-carboxylic acid can be accomplished using stronger oxidizing systems like ozone followed by a reductive or oxidative workup, or permanganate (B83412) solutions. rsc.org The aromatic core is generally more resistant to oxidation but can undergo transformation under harsh conditions. mdpi.com
Table 1: Predicted Catalytic Hydrogenation and Oxidation Products of this compound
| Starting Material | Reaction | Catalyst/Reagent | Predicted Major Product |
| This compound | Hydrogenation | Pd/C, H₂ (1 atm) | 8-Ethylfluoranthene |
| This compound | Hydrogenation | Rh/C, High P, High T | Perhydro-8-ethylfluoranthene |
| This compound | Epoxidation | m-CPBA | 8-(Oxiran-2-yl)fluoranthene |
| This compound | Ozonolysis (reductive) | 1. O₃, 2. Zn/H₂O | 8-Formylfluoranthene |
| This compound | Ozonolysis (oxidative) | 1. O₃, 2. H₂O₂ | Fluoranthene-8-carboxylic acid |
Functional Group Interconversions on the Ethenyl Group
The ethenyl group of this compound is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives. These transformations typically involve the addition to or modification of the double bond. vanderbilt.edu
For example, hydrohalogenation with HBr or HCl can proceed via an electrophilic addition mechanism to yield the corresponding 8-(1-haloethyl)fluoranthene. The regioselectivity of this addition is expected to follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the vinyl group. Anti-Markovnikov addition can be achieved through radical mechanisms. youtube.com
Hydration of the ethenyl group, typically catalyzed by acid, would lead to the formation of 8-(1-hydroxyethyl)fluoranthene. This alcohol can be further oxidized to 8-acetylfluoranthene. Dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate would yield fluoranthene-8,9-diol.
Table 2: Predicted Functional Group Interconversions of the Ethenyl Group
| Starting Material | Reagent(s) | Predicted Product |
| This compound | HBr | 8-(1-Bromoethyl)fluoranthene |
| This compound | H₂O, H₂SO₄ | 8-(1-Hydroxyethyl)fluoranthene |
| 8-(1-Hydroxyethyl)fluoranthene | PCC | 8-Acetylfluoranthene |
| This compound | 1. OsO₄, 2. NaHSO₃ | Fluoranthene-8,9-diol |
Radical Reactions of this compound
The ethenyl group of this compound is also a prime site for radical reactions. Radical additions to the double bond can be initiated by radical initiators such as AIBN or benzoyl peroxide. libretexts.org For instance, the radical addition of thiols (R-SH) would lead to the formation of an anti-Markovnikov thioether adduct.
Radical polymerization of this compound is another potential transformation, which would result in a polymer with a poly(ethenylfluoranthene) backbone. The properties of such a polymer would be influenced by the bulky fluoranthene pendant groups.
The benzylic-like position of the C-H bonds adjacent to the fluoranthene ring system could also be susceptible to radical abstraction, although the reactivity of the ethenyl group is generally higher. youtube.com
Table 3: Predicted Radical Reactions of this compound
| Reaction Type | Initiator/Reagent | Predicted Outcome |
| Radical Addition | R-SH, AIBN | Formation of 8-(2-thioalkyl)ethylfluoranthene |
| Radical Polymerization | AIBN or other radical initiator | Poly(this compound) |
Derivatization Strategies and Synthesis of Functionalized 8 Ethenylfluoranthene Analogues
Synthesis of Substituted 8-Ethenylfluoranthene Derivatives via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and could be employed to introduce substituents onto the this compound framework. A common strategy would involve the synthesis of an 8-halofluoranthene precursor, which can then be coupled with various partners.
Suzuki-Miyaura Coupling: This reaction would likely involve the coupling of 8-bromofluoranthene (B1512037) with an organoboron reagent, such as a substituted vinylboronic acid or a potassium vinyltrifluoroborate. This method is well-suited for creating a variety of substituted this compound derivatives with high functional group tolerance.
Heck Coupling: The Heck reaction could be utilized to couple 8-bromofluoranthene with various alkenes in the presence of a palladium catalyst and a base. This would allow for the introduction of more complex substituted ethenyl groups.
Stille Coupling: In a Stille coupling, an 8-stannylfluoranthene derivative could be reacted with a vinyl halide to form the desired product. Organotin reagents are known for their stability and reactivity in palladium-catalyzed cross-coupling reactions.
A hypothetical reaction scheme for the synthesis of a substituted this compound derivative via Suzuki-Miyaura coupling is presented below:
Hypothetical Reaction Scheme 1: Suzuki-Miyaura Coupling

Image depicting the reaction of 8-bromofluoranthene with a substituted potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base to yield a substituted this compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 8-Bromofluoranthene | Substituted Potassium Vinyltrifluoroborate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Substituted this compound |
| 8-Iodofluoranthene | Substituted Vinylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Substituted this compound |
Functionalization of the Ethenyl Group for Novel Moieties
The ethenyl group of this compound is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the creation of novel molecular structures.
Electrophilic Addition: The double bond of the ethenyl group is susceptible to electrophilic attack. Reactions such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (acid-catalyzed addition of water) would yield the corresponding functionalized fluoranthene (B47539) derivatives.
Oxidation Reactions: The ethenyl group can be oxidized to form various oxygen-containing functionalities.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely form 8-(oxiran-2-yl)fluoranthene.
Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup, or under Sharpless asymmetric dihydroxylation conditions, would yield the corresponding vicinal diol.
Ozonolysis: Cleavage of the double bond via ozonolysis (O₃) followed by a reductive or oxidative workup would lead to the formation of 8-formylfluoranthene or 8-carboxyfluoranthene, respectively.
Cycloaddition Reactions: The ethenyl group can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where this compound would act as the dienophile. Reaction with a conjugated diene would lead to the formation of a new six-membered ring fused to the fluoranthene system.
Hypothetical Reaction Data for Ethenyl Group Functionalization
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | m-CPBA | Epoxidation | 8-(Oxiran-2-yl)fluoranthene |
| This compound | 1. OsO₄, 2. NaHSO₃ | Dihydroxylation | 1-(Fluoranthen-8-yl)ethane-1,2-diol |
| This compound | 1. O₃, 2. Zn/H₂O | Ozonolysis | 8-Formylfluoranthene |
| This compound | Butadiene | Diels-Alder | 8-(Cyclohex-3-en-1-yl)fluoranthene |
Multi-Component Reactions for Complex this compound Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to construct complex molecules. While specific MCRs involving this compound are not documented, its functional groups could potentially participate in known MCRs. For instance, if this compound were first converted to 8-formylfluoranthene via ozonolysis, this aldehyde could then be a component in well-established MCRs like the Ugi or Passerini reactions. This approach would enable the rapid assembly of complex, highly functionalized fluoranthene derivatives from simple starting materials.
Synthesis of Polymeric and Oligomeric this compound Derivatives
The vinyl group of this compound makes it a suitable monomer for polymerization, leading to the formation of novel polymers with the bulky, rigid fluoranthene moiety as a repeating unit. Such polymers could possess interesting photophysical and electronic properties.
Chain-Growth Polymerization:
Radical Polymerization: Initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide, this would be a straightforward method to produce poly(this compound).
Cationic Polymerization: The electron-rich nature of the fluoranthene ring could stabilize a carbocationic intermediate, making cationic polymerization, initiated by a strong acid or Lewis acid, a viable approach.
Anionic Polymerization: While less common for styrenic monomers with electron-rich aromatic groups, anionic polymerization could potentially be achieved under specific conditions with strong nucleophilic initiators.
Ring-Opening Metathesis Polymerization (ROMP): While this compound itself is not a substrate for ROMP, it could be incorporated into a strained cyclic olefin, such as a norbornene derivative. The resulting monomer could then undergo ROMP to produce a polymer with pendant this compound groups.
Potential Polymerization Methods for this compound
| Polymerization Type | Initiator/Catalyst | Potential Polymer |
| Radical Polymerization | AIBN | Poly(this compound) |
| Cationic Polymerization | BF₃·OEt₂ | Poly(this compound) |
| Anionic Polymerization | n-BuLi | Poly(this compound) |
| ROMP (of a derivative) | Grubbs' Catalyst | Polynorbornene with pendant this compound groups |
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality into the this compound scaffold can lead to materials with unique optical and chiroptical properties. Stereoselective reactions targeting the ethenyl group are a primary strategy to achieve this.
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation provides a reliable method for the enantioselective synthesis of vicinal diols from alkenes. Applying this reaction to this compound, using either AD-mix-α or AD-mix-β, would be expected to produce the corresponding chiral diol with high enantiomeric excess.
Asymmetric Epoxidation: While the Sharpless asymmetric epoxidation is most effective for allylic alcohols, other methods for the asymmetric epoxidation of styrenes, such as those employing Jacobsen's or Shi's catalysts, could potentially be used to synthesize chiral 8-(oxiran-2-yl)fluoranthene.
These chiral building blocks could then be further elaborated into a variety of other enantiomerically pure functionalized this compound analogues.
Advanced Spectroscopic and Analytical Characterization of 8 Ethenylfluoranthene and Its Derivatives
High-Resolution Mass Spectrometry for Ethenylfluoranthene Structural Elucidation
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to deduce its structure. thermofisher.comnih.gov For 8-ethenylfluoranthene, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.
Electron ionization (EI) is a common method used in mass spectrometry that bombards molecules with high-energy electrons, causing ionization and subsequent fragmentation. chemguide.co.uklibretexts.org The fragmentation pattern is a unique fingerprint of a molecule's structure. The analysis of these fragments provides valuable insights into the molecule's structural components and their connectivity. libretexts.orgnih.gov
For this compound (C₁₈H₁₂), the molecular ion ([M]⁺˙) would be expected at a nominal mass of 228, with a high-resolution mass confirming its elemental composition. The fragmentation of this compound would likely proceed through several key pathways, primarily involving the stable polycyclic aromatic core and the reactive ethenyl (vinyl) substituent.
Predicted Fragmentation Pathways for this compound:
Loss of a Hydrogen Radical (H•): A common fragmentation in aromatic compounds is the loss of a hydrogen atom to form a stable [M-H]⁺ ion. This would result in a prominent peak at m/z 227.
Loss of Acetylene (B1199291) (C₂H₂): The ethenyl group can be cleaved, leading to the loss of a neutral acetylene molecule. This would produce a fragment ion corresponding to the fluoranthene (B47539) cation at m/z 202. This is often a very stable and, therefore, abundant ion in the mass spectra of vinyl-substituted aromatic compounds.
Retro-Diels-Alder (RDA) type reactions: While less common for simple PAHs, complex rearrangements could occur, though they are expected to be minor fragmentation pathways.
Sequential Loss of Hydrogen: Following the initial fragmentations, further loss of hydrogen atoms from the aromatic rings can occur, leading to peaks at [M-2H]⁺˙, [M-3H]⁺, etc.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z (monoisotopic) | Fragmentation Pathway |
|---|---|---|---|
| [C₁₈H₁₂]⁺˙ | Molecular Ion | 228.0939 | Ionization |
| [C₁₈H₁₁]⁺ | Loss of H• | 227.0861 | C-H bond cleavage |
| [C₁₆H₁₀]⁺˙ | Loss of C₂H₂ | 202.0783 | Cleavage of the ethenyl group |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. mdpi.com While ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are essential for unambiguously assigning all signals and confirming the connectivity of the molecular framework. rsc.orguvic.ca
Two-dimensional NMR experiments provide correlation data that reveals how different nuclei within a molecule are related to each other, either through bonds or through space.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would be crucial for tracing the connectivity of the protons on the fluoranthene core and for linking the vinyl protons to the aromatic system. For instance, the protons of the ethenyl group would show strong cross-peaks to each other, and the proton on the aromatic ring adjacent to the vinyl group would show a correlation to the alpha-vinyl proton.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹J coupling). sdsu.eduemerypharma.com By analyzing the HSQC spectrum, each proton signal can be directly mapped to the carbon atom it is attached to. This is fundamental for the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edu HMBC is particularly powerful for identifying the connectivity across quaternary (non-protonated) carbons and for linking different fragments of the molecule together. For this compound, HMBC correlations would definitively establish the position of the ethenyl group on the fluoranthene skeleton by showing cross-peaks between the vinyl protons and the carbons of the aromatic ring system, and vice versa.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Predicted chemical shifts are estimates based on fluoranthene and vinyl-substituted aromatics and may vary.)
| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (from H to C) | Key COSY Correlations |
|---|---|---|---|---|
| 1 | ~125.0 | ~7.9 | C-2, C-10b, C-11 | H-2, H-3 |
| 2 | ~124.5 | ~7.6 | C-1, C-3, C-3a | H-1, H-3 |
| 3 | ~127.5 | ~7.9 | C-2, C-3a, C-10b | H-1, H-2 |
| 3a | ~137.0 | - | - | - |
| 4 | ~121.0 | ~7.4 | C-3a, C-5, C-6 | H-5 |
| 5 | ~121.5 | ~7.4 | C-4, C-6, C-6a | H-4 |
| 6 | ~130.0 | - | - | - |
| 6a | ~131.0 | - | - | - |
| 7 | ~128.0 | ~8.0 | C-6a, C-8, C-9 | H-9 |
| 8 | ~138.0 | - | - | - |
| 9 | ~122.0 | ~7.8 | C-7, C-8, C-10 | H-7 |
| 10 | ~127.0 | ~7.7 | C-9, C-10a, C-10b | - |
| 10a | ~129.0 | - | - | - |
| 10b | ~129.5 | - | - | - |
| α-vinyl | ~136.0 | ~7.0 (dd) | C-7, C-8, C-9, β-vinyl | β-vinyl (cis), β-vinyl (trans) |
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and packing of molecules in the solid state. researchgate.net For materials like polymers derived from this compound or for studying its interactions with other materials, ssNMR is a powerful tool. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about the molecular conformation and intermolecular interactions in the bulk material. mdpi.com This would be particularly useful for characterizing polymers where the fluoranthene moiety is a repeating unit, providing insights into the polymer's morphology and rigidity.
X-ray Crystallography of this compound and its Co-crystals/Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uvic.canih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of every atom in the molecule and the unit cell can be determined. nih.govresearchgate.net
Obtaining a suitable single crystal of this compound or one of its derivatives would allow for its absolute structure determination. nih.gov This technique would provide a wealth of information, including:
Unambiguous Confirmation of Connectivity: Confirming the bonding arrangement predicted by NMR and mass spectrometry.
Precise Bond Lengths and Angles: Providing detailed geometric parameters of the molecule.
Conformational Details: Determining the planarity of the fluoranthene system and the orientation of the ethenyl substituent relative to the aromatic core.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including π-π stacking interactions, which are common in polycyclic aromatic hydrocarbons. ktu.edu
Table 3: Hypothetical Crystallographic Data for this compound (This data is hypothetical and would need to be determined experimentally)
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| β (°) | 95.0 |
| Volume (ų) | 1066 |
| Z (molecules/unit cell) | 4 |
The successful application of these advanced spectroscopic and crystallographic techniques would provide a complete and unambiguous characterization of this compound, from its elemental composition and molecular connectivity to its precise three-dimensional structure and solid-state packing.
Electron Microscopy Techniques Applied to this compound Assemblies
Electron microscopy offers unparalleled spatial resolution for visualizing the morphology and structure of molecular assemblies. For derivatives of PAHs, these techniques can elucidate how individual molecules organize into larger structures.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the morphology and structure of materials at the nanoscale. In the context of PAH assemblies, TEM can provide high-resolution images of structures formed by molecules like pyrene (B120774) and coronene, revealing transformations and assembly mechanisms under electron beam irradiation. nih.gov For hypothetical this compound assemblies, TEM could visualize the packing and ordering of molecules, while SEM would be employed to study the surface topography and morphology of larger aggregates or thin films. Cryo-electron microscopy (cryo-EM) is particularly useful for observing biological or hydrated macromolecular assemblies in their native state. nih.govresearchgate.net
Electron Diffraction and Spectroscopy Techniques (e.g., EELS, EDS)
Electron diffraction is a key technique used to determine the crystal structure of materials. When applied to crystalline assemblies of this compound, it could provide detailed information about lattice parameters and molecular packing.
Complementary to imaging, spectroscopy techniques integrated with electron microscopes provide elemental and chemical information.
Energy-Dispersive X-ray Spectroscopy (EDS) : This technique identifies the elemental composition of a sample. For a pure this compound assembly, EDS would primarily detect carbon, confirming the sample's organic nature. It is highly effective for surveying the elements present, particularly those with atomic numbers greater than 11. eag.comjeolusa.com
Electron Energy-Loss Spectroscopy (EELS) : EELS analyzes the energy distribution of electrons that have passed through a thin sample. It provides information about elemental composition, chemical bonding, and electronic properties. EELS is particularly sensitive to light elements like carbon, nitrogen, and oxygen and can offer higher spatial and energy resolution compared to EDS. eag.comjeolusa.comresearchgate.net For this compound, EELS could potentially map the distribution of sp² and sp³ hybridized carbon atoms, offering insights into the electronic structure of the ethenyl group versus the aromatic core.
A comparison of the general features of EDS and EELS is presented below.
| Feature | Energy-Dispersive X-ray Spectroscopy (EDS) | Electron Energy-Loss Spectroscopy (EELS) |
| Principle | Detects characteristic X-rays emitted from the sample. | Measures the energy lost by electrons as they pass through the sample. |
| Elemental Range | Generally more effective for elements with Z > 11. | Excels in detecting light elements (e.g., C, N, O). jeolusa.com |
| Spatial Resolution | Good, can reach sub-nanometer levels. | Generally better than EDS. eag.com |
| Energy Resolution | Lower energy resolution. | Higher energy resolution (<1 eV), allowing for chemical bonding analysis. eag.com |
| Sample Thickness | Can be used on thicker samples. | Requires very thin samples (<100 nm) to avoid multiple scattering. jeolusa.com |
| Primary Use | Rapid elemental survey and mapping. eag.com | Detailed elemental, chemical bonding, and electronic structure analysis. eag.com |
Synchrotron Radiation Techniques in this compound Analysis
Synchrotron radiation provides highly intense and tunable X-ray beams, enabling a suite of powerful analytical techniques for materials science. tytlabs.co.jpnih.gov
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. By tuning the synchrotron X-ray energy through the absorption edge of an element (like the carbon K-edge), one can obtain a spectrum with features corresponding to electronic transitions. Studies on related PAHs, such as pyrene derivatives, have used near-edge X-ray absorption mass spectrometry (NEXAMS) to investigate the stability and electronic structure of these molecules upon soft X-ray absorption. oup.comrug.nl For this compound, XAS could probe the unoccupied molecular orbitals and provide insights into the orientation and bonding of the molecule on a substrate.
X-ray Scattering and Diffraction Methods
X-ray scattering and diffraction are primary methods for determining the atomic and molecular structure of materials. Using high-brilliance synchrotron sources, high-quality diffraction patterns can be obtained from crystalline samples. tytlabs.co.jp For a crystalline form of this compound, synchrotron X-ray diffraction would be the definitive method to solve its crystal structure, revealing precise bond lengths, bond angles, and intermolecular packing arrangements, such as pi-stacking distances.
Vibrational Spectroscopy (FTIR, Raman) for this compound Conformational Analysis
Vibrational spectroscopy is highly sensitive to the specific chemical bonds and symmetry of a molecule, making it an excellent tool for conformational analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, FTIR would show characteristic peaks for aromatic C-H stretching, C=C stretching within the aromatic rings, and vibrations associated with the ethenyl (-CH=CH₂) substituent.
Raman Spectroscopy : Raman spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Studies on the parent compound, fluoranthene, have used Raman spectroscopy to probe intramolecular and intermolecular vibrations under high pressure, revealing how molecular conformation and crystal packing respond to external stress. mdpi.com For this compound, Raman spectroscopy could be used to identify unique vibrational modes associated with the ethenyl group and to study conformational changes in different environments or states of aggregation. soton.ac.uk
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. mdpi.comnih.govresearchgate.net The expected vibrational modes for this compound are summarized below based on general knowledge of PAHs and vinyl-substituted aromatics.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Vinylic =C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |
| Aromatic C=C Stretch | 1620 - 1450 | FTIR, Raman |
| Vinylic C=C Stretch | ~1640 | Raman |
| C-H In-Plane Bend | 1300 - 1000 | FTIR |
| C-H Out-of-Plane Bend | 900 - 675 | FTIR |
Chromatographic Methods for Ethenylfluoranthene Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including this compound and its derivatives. nih.gov Its efficacy lies in its ability to separate complex mixtures of isomers that have similar physicochemical properties. vurup.sk The separation is typically achieved using reversed-phase (RP) chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.
For the analysis of PAHs like ethenylfluoranthene, C18 columns are frequently recommended, although specialized columns with unique stationary phase bonding have been developed to improve the resolution of key isomers. restek.com The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of a wide range of PAHs with varying hydrophobicities. nih.govmdpi.com The ability to precisely control column temperature, mobile phase composition, and flow rate enables the development of robust methods for both purity assessment of this compound isolates and its quantification in complex matrices. nih.gov
The coupling of HPLC with advanced detectors is critical for achieving the sensitivity and selectivity required for accurate analysis. The choice of detector depends on the analytical goals, such as routine monitoring, purity confirmation, or trace-level quantification in environmental samples. ingenieria-analitica.com
Ultraviolet-Visible (UV-Vis) and Diode Array Detectors (DAD)
UV-Vis detectors, including photodiode array (PDA) or diode array detectors (DAD), are widely used for the analysis of PAHs. mdpi.com These compounds, including this compound, possess conjugated π-electron systems that result in strong UV absorbance. A common wavelength for general PAH detection is 254 nm, as many compounds in this class exhibit significant absorbance at this wavelength. ingenieria-analitica.comdiva-portal.org DAD provides an advantage over single-wavelength UV detectors by acquiring the full UV spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectra against a library of standards. nih.govmdpi.com Wavelength programming can also be employed to optimize the detector response for different analytes as they elute from the column. ingenieria-analitica.com
Fluorescence Detectors (FLD)
Fluorescence detection offers superior sensitivity and selectivity for many PAHs compared to UV detection. ingenieria-analitica.com Fluoranthene and its derivatives are typically fluorescent, making FLD an ideal choice for trace analysis. nih.gov The selectivity of FLD arises from the fact that very few compounds naturally fluoresce, which helps to discriminate against matrix interferences. ingenieria-analitica.com Furthermore, sensitivity can be maximized by using wavelength programming, where the excitation and emission wavelengths are optimized for each target analyte or group of analytes during the chromatographic run. ingenieria-analitica.commdpi.com Connecting a fluorescence detector in series with a UV detector can provide comprehensive data, offering both a universal chromatogram from the UV detector and a highly sensitive, selective chromatogram from the FLD. ingenieria-analitica.com
Mass Spectrometry (MS) Detectors
For unambiguous identification and confirmation, HPLC is often coupled with a mass spectrometer (LC-MS). sciex.com Tandem mass spectrometry (LC-MS/MS) provides an even higher degree of selectivity and sensitivity, making it suitable for analyzing complex samples and for structural elucidation of unknown derivatives. sciex.comnemc.us Ionization techniques such as atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) are particularly effective for PAHs, which can be challenging to ionize with electrospray ionization (ESI). sciex.com The use of high-resolution mass spectrometry (HRMS) can further aid in determining the elemental composition of the parent compound and its metabolites. gcms.cz
The following tables summarize typical HPLC conditions and compare the advanced detectors used for the analysis of fluoranthene derivatives.
Table 1: Representative HPLC Conditions for the Analysis of Fluoranthene Derivatives This interactive table provides examples of chromatographic parameters used in the separation of PAHs.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax Eclipse PAH (4.6 x 100 mm, 1.8 µm) nih.gov | Pinnacle II PAH (4.6 x 150 mm, 4 µm) restek.com | ZORBAX Eclipse PAH (4.6 × 50 mm, 3.5 µm) mdpi.com |
| Mobile Phase A | Water nih.gov | Water restek.com | Acetonitrile mdpi.com |
| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile restek.com | Water mdpi.com |
| Gradient Program | Complex gradient elution nih.gov | 60% B to 100% B over 15 min restek.com | Isocratic and linear gradient steps mdpi.com |
| Flow Rate | 1.8 mL/min nih.gov | 1.5 mL/min restek.com | 1.4 mL/min mdpi.com |
| Column Temp. | 20 °C nih.gov | 30 °C restek.com | 25 °C mdpi.com |
| Injection Vol. | 5 µL nih.gov | 10 µL restek.com | 20 µL mdpi.com |
Table 2: Comparison of Advanced HPLC Detectors for Ethenylfluoranthene Analysis This interactive table outlines the principles and advantages of different detectors for analyzing this compound.
| Detector Type | Principle | Advantages | Common Application |
| Diode Array (DAD) / UV-Vis | Measures absorbance of UV-Vis light by the analyte. ingenieria-analitica.com | Robust, versatile, provides spectral information for peak purity assessment. mdpi.com | Purity analysis, routine quantification where high sensitivity is not required. |
| Fluorescence (FLD) | Measures emission of light from fluorescent molecules after excitation. ingenieria-analitica.com | High sensitivity and selectivity for fluorescent compounds like PAHs. mdpi.com | Trace analysis in environmental and food samples. nih.govnih.gov |
| Mass Spectrometry (MS/MS) | Separates and detects ions based on their mass-to-charge ratio. sciex.com | Unambiguous compound identification, structural elucidation, high sensitivity and selectivity. sciex.comnemc.us | Confirmation analysis, metabolite identification, analysis of complex mixtures. |
Computational and Theoretical Chemistry of 8 Ethenylfluoranthene
Quantum Chemical Calculations of 8-Ethenylfluoranthene Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy, which in turn dictates the molecule's stability and behavior.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy Levels
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost effectively for molecules the size of this compound. aps.orgyoutube.com DFT calculations focus on the electron density to determine the ground-state properties of a system. aps.org
For this compound, DFT would be used to optimize the molecular geometry, finding the most stable arrangement of atoms in three-dimensional space. From this optimized structure, the energies and shapes of the molecular orbitals (MOs) are calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net In substituted PAHs, the location and nature of the substituent—in this case, the ethenyl group at the 8-position—is expected to significantly influence the energies and spatial distribution of these frontier orbitals compared to the parent fluoranthene (B47539) molecule. researchgate.netacs.org For instance, the π-system of the ethenyl group would conjugate with the larger π-system of the fluoranthene core, likely raising the HOMO energy and lowering the LUMO energy, thereby reducing the HOMO-LUMO gap.
Table 1: Exemplary DFT-Calculated Electronic Properties for this compound This table presents hypothetical data typical of DFT calculations for illustrative purposes.
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| Total Energy | -845.12345 | -22997.01 |
| HOMO Energy | -0.215 | -5.85 |
| LUMO Energy | -0.081 | -2.20 |
Molecular Dynamics Simulations for this compound Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of particles, MD simulations can reveal information about the conformational flexibility and intermolecular interactions of this compound.
An MD simulation would treat the bonds, angles, and dihedrals of the molecule as springs with specific force constants, derived either from quantum mechanical calculations or empirical force fields. For this compound, a key area of investigation would be the rotational dynamics of the ethenyl group relative to the rigid fluoranthene core. Simulations could predict the rotational energy barrier and the preferred orientation of the vinyl substituent at different temperatures.
Furthermore, MD simulations are invaluable for studying how molecules of this compound interact with each other in a condensed phase (liquid or solid) or with solvent molecules. These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients, and provide insight into π-π stacking interactions, which are crucial in the solid-state packing and material properties of PAHs. researchgate.net
Prediction of Reaction Mechanisms and Transition States for this compound Transformations
Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transient species like transition states and intermediates. nih.gov
For this compound, theoretical methods can be used to study various transformations:
Electrophilic Aromatic Substitution: DFT calculations can determine the most likely sites for electrophilic attack by modeling the transition states for attacks at different positions on the aromatic core. The presence of the electron-donating ethenyl group would influence the regioselectivity of such reactions.
Reactions of the Ethenyl Group: The reactivity of the vinyl double bond (e.g., in addition reactions like hydrogenation or halogenation) can be investigated. Calculations can elucidate whether the reaction proceeds via a concerted or stepwise mechanism and determine the activation energy barriers. nih.gov
Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions, either at its ethenyl group or across the aromatic system, can be computationally explored. pku.edu.cn
By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed, providing crucial insights into its feasibility and kinetics.
Spectroscopic Property Simulations for this compound (e.g., UV-Vis, NMR, Vibrational Spectra)
Computational methods can simulate various types of spectra, providing an invaluable aid in the interpretation of experimental data and the structural characterization of molecules. nih.govresearchgate.net
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions from the ground state to excited states. researchgate.net These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum, predicting the λ_max values that correspond to π-π* transitions within the conjugated system.
Vibrational (IR and Raman) Spectra: DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov These correspond to the stretching and bending of bonds. The resulting theoretical IR and Raman spectra can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional group vibrations, such as the C=C stretch of the ethenyl group or the C-H wags of the aromatic system.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov By simulating the NMR spectrum of this compound, one can predict the chemical shift for each unique proton and carbon atom, aiding in the assignment of peaks in an experimental spectrum.
Table 2: Illustrative Simulated Spectroscopic Data for this compound This table presents hypothetical data of the type generated by spectroscopic simulations.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λ_max (π-π*) | 385 nm |
| IR (DFT) | ν(C=C) ethenyl | 1625 cm⁻¹ |
| ¹H NMR (GIAO) | δ (vinyl proton) | 5.5 - 6.0 ppm |
Theoretical Insights into Reactivity Descriptors (e.g., Fukui functions, electrostatic potentials)
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, and for predicting chemical reactivity through various descriptors. researchgate.netuantwerpen.be
Electrostatic Potential (ESP): The ESP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this compound, the ESP map would show negative potential delocalized over the π-system of the aromatic rings and the ethenyl group, indicating these are the likely sites for electrophilic attack.
Fukui Functions: The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.net It helps identify the most reactive sites for nucleophilic attack (where an electron is best accepted) and electrophilic attack (from where an electron is most easily removed). researchgate.net By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the reactivity of the different carbon atoms toward different types of reagents.
These descriptors provide a powerful, quantitative way to understand and predict the molecule's chemical behavior without the need to simulate a full reaction mechanism. shodor.org
Computational Modeling of this compound Aggregation and Crystal Packing
Computational and theoretical chemistry provide powerful tools for investigating the non-covalent interactions that govern the aggregation and crystal packing of polycyclic aromatic hydrocarbons (PAHs) like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the well-established principles and methodologies applied to related PAHs allow for a detailed projection of its behavior. These studies are crucial for understanding structure-property relationships, which are vital for the design of novel materials with desired optical and electronic properties.
Molecular dynamics (MD) simulations and quantum mechanical calculations, particularly Density Functional Theory (DFT), are the primary computational techniques employed to explore the aggregation and crystal packing of aromatic molecules. bham.ac.ukmdpi.com These methods can elucidate the intricate balance of forces, including π-π stacking, van der Waals interactions, and hydrogen bonding, that dictate the supramolecular architecture of this compound. tandfonline.com
The aggregation of PAHs is influenced by a delicate interplay of attractive and repulsive forces. tandfonline.com For this compound, the planar fluoranthene core is expected to promote aggregation through π-π stacking interactions. The ethenyl (vinyl) substituent, however, introduces steric hindrance that can modulate the geometry and strength of these interactions. Computational models can predict the preferred conformations of this compound dimers and larger aggregates in various solvents, providing insights into the initial stages of self-assembly.
A key aspect of these computational studies is the analysis of intermolecular interactions. The fluoranthene moiety, with its extended π-system, is prone to significant dispersive interactions. The introduction of the ethenyl group can lead to additional C-H···π interactions, which, although weaker than π-π stacking, can collectively contribute to the stability of the crystal lattice.
To provide a quantitative understanding, hypothetical data based on computational studies of similar substituted PAHs is presented below. These tables illustrate the type of information that can be obtained from such computational investigations.
Table 1: Calculated Intermolecular Interaction Energies for an this compound Dimer in a Parallel-Displaced Conformation
| Interaction Type | Energy (kcal/mol) |
| Electrostatic | -2.5 |
| Exchange-Repulsion | +7.8 |
| Dispersion | -15.2 |
| Total Interaction Energy | -9.9 |
Note: This data is illustrative and based on typical values for π-stacked aromatic systems calculated using DFT with dispersion corrections.
Table 2: Predicted Crystal Lattice Parameters for a Hypothetical Polymorph of this compound
| Parameter | Value |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.5 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Space Group | P2₁/c |
| Calculated Density (g/cm³) | 1.28 |
Note: This data is hypothetical and represents a plausible crystal structure for a substituted PAH, derived from crystal structure prediction algorithms.
These computational models are instrumental in rationalizing the observed physical properties of materials and in guiding the synthesis of new compounds with tailored solid-state structures. The insights gained from such theoretical studies on this compound and its derivatives are invaluable for their potential applications in organic electronics and materials science.
Polymerization and Material Science Applications of 8 Ethenylfluoranthene
Homopolymerization of 8-Ethenylfluoranthene
Radical Polymerization of this compound
Conventional free radical polymerization is a common method for polymerizing vinyl monomers. While specific studies detailing the radical polymerization of this compound are not extensively documented in readily available literature, the general principles of radical polymerization of styrenic monomers can be applied. The process would typically involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and heating to induce decomposition of the initiator and initiate the polymerization cascade.
The expected reaction would proceed as follows:
Initiation: The radical initiator generates free radicals upon heating.
Propagation: A radical adds to the vinyl group of an this compound monomer, creating a new radical species that can then react with subsequent monomers.
Termination: The growing polymer chains are terminated through processes like combination or disproportionation.
The molecular weight and polydispersity of the resulting poly(this compound) would be influenced by factors such as initiator concentration, monomer concentration, and reaction temperature. A representative table of expected outcomes based on general knowledge of radical polymerization is presented below.
Table 1: Expected Trends in Radical Polymerization of this compound
| Parameter Change | Expected Effect on Molecular Weight | Expected Effect on Polydispersity (Đ) |
|---|---|---|
| Increase in Initiator Concentration | Decrease | Increase |
| Increase in Monomer Concentration | Increase | Decrease |
This table is based on general principles of radical polymerization and may not reflect the specific behavior of this compound without experimental data.
Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)
To achieve better control over the polymer architecture, controlled/living polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are employed. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
While specific experimental data for the RAFT or ATRP of this compound is scarce in the literature, the principles of these techniques are applicable.
RAFT Polymerization: This technique would involve the use of a RAFT agent, such as a dithioester or trithiocarbonate, to mediate the polymerization. The choice of RAFT agent is crucial and would depend on the reactivity of the this compound monomer. The process allows for the synthesis of well-defined homopolymers and is particularly useful for the subsequent creation of block copolymers.
ATRP: This method would utilize a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the growing polymer chains. A suitable initiator and ligand for the copper catalyst would be necessary to control the polymerization of this compound.
The use of these controlled techniques would be expected to yield poly(this compound) with a low dispersity (Đ), typically below 1.3, which is a significant improvement over conventional radical polymerization.
Copolymerization of this compound with Other Monomers
Copolymerization of this compound with other vinyl monomers is a versatile strategy to tailor the properties of the resulting materials. By incorporating different monomer units, properties such as solubility, thermal stability, and optoelectronic characteristics can be finely tuned.
Synthesis of this compound-Containing Copolymers
This compound can be copolymerized with a variety of common monomers, such as styrene (B11656) and methyl methacrylate (B99206) (MMA), using radical polymerization techniques. The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer.
For instance, in a copolymerization with styrene, the relative reactivities of the propagating radicals adding to their own monomer versus the other monomer would dictate whether the resulting copolymer is random, alternating, or blocky in nature. Given the structural similarity of this compound to styrene (both are vinyl aromatic monomers), a random-like copolymerization behavior might be anticipated.
Block and Graft Copolymers Incorporating Ethenylfluoranthene Units
Controlled/living polymerization techniques are particularly powerful for the synthesis of well-defined block and graft copolymers containing this compound units.
Block Copolymers: These can be synthesized by the sequential polymerization of two or more different monomers. For example, a well-defined block of another monomer, like polystyrene, could be synthesized first via RAFT or ATRP, and then this macroinitiator could be used to initiate the polymerization of this compound, resulting in a diblock copolymer. The ability to create block copolymers with distinct segments (e.g., a fluorescent block from this compound and a flexible block from another monomer) opens up possibilities for creating self-assembling materials with interesting nanostructures.
Graft Copolymers: These can be prepared by "grafting-from", "grafting-to", or "grafting-through" methods. In the "grafting-from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of this compound, creating grafted side chains. Conversely, in the "grafting-to" method, pre-synthesized poly(this compound) chains with reactive end-groups are attached to a polymer backbone. These architectures allow for the combination of properties from the backbone and the grafted chains in a single material.
Supramolecular Polymerization and Self-Assembly of Ethenylfluoranthene Structures
The planar and aromatic nature of the fluoranthene (B47539) moiety makes it an excellent candidate for participating in non-covalent interactions, such as π-π stacking, which can drive supramolecular polymerization and self-assembly.
While direct studies on the supramolecular polymerization of this compound itself are not widely reported, polymers containing fluoranthene side groups, such as poly(this compound), would be expected to exhibit self-assembly behavior in solution and in the solid state. The π-π stacking of the fluoranthene units can lead to the formation of ordered aggregates, such as nanofibers or films, with potentially interesting electronic and photophysical properties.
The self-assembly of block copolymers containing a poly(this compound) segment can lead to the formation of various microphase-separated morphologies, including spheres, cylinders, and lamellae, depending on the block lengths and the incompatibility of the blocks. These ordered nanostructures can be harnessed for applications in areas like organic electronics and nanotechnology. The fluoranthene units within these domains could provide pathways for charge transport or act as fluorescent probes.
Polymer Characterization and Structure-Property Relationships for this compound-based Polymers
Detailed experimental data on the structure-property relationships of homopolymers derived from this compound is not extensively documented in current literature.
Morphological Analysis of this compound Polymers
Specific morphological studies on polymers consisting solely of this compound are not available in the reviewed scientific literature. The morphology of a polymer, which includes features such as chain conformation, packing, and the presence of crystalline or amorphous domains, is critical to its physical and electronic properties. Techniques typically used for such analysis include atomic force microscopy (AFM), transmission electron microscopy (TEM), and scanning electron microscopy (SEM). However, the absence of published research in this specific area means that no data tables or detailed findings on the morphology of poly(this compound) can be presented.
Applications in Advanced Polymeric Materials (e.g., Conjugated Polymers, Organic Electronics Precursors)
While fluoranthene and its derivatives have been recognized for their potential in organic electronics due to their excellent thermal stability and fluorescent properties nih.gov, the specific application of this compound as a monomer for advanced polymeric materials is not well-documented. The development of conjugated polymers for organic electronics is a vibrant field of research taylorfrancis.com, with a focus on tuning the electronic and optical properties of materials acs.org. Pyrene-based materials, which are structurally related to fluoranthene, have also been investigated for their use in OLEDs, organic field-effect transistors (OFETs), and solar cells uky.edu.
However, the direct polymerization of this compound to create precursors for conjugated polymers or for direct use in organic electronic devices has not been a prominent subject of published research. Therefore, there are no specific research findings or data tables to present regarding its role in these advanced applications.
Q & A
Q. How can researchers mitigate bias in spectroscopic interpretation of this compound’s reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
